![molecular formula C27H21N3 B14170817 9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole CAS No. 921610-93-7](/img/structure/B14170817.png)
9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields such as optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a carbazole core substituted with methyl and pyridinyl-ethenyl groups, which contribute to its distinctive chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of Pyridinyl-Ethenyl Groups: The pyridinyl-ethenyl groups are attached through a Heck reaction, where the carbazole core is reacted with pyridinyl-vinyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or pyridinyl-ethenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
科学的研究の応用
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
作用機序
The mechanism of action of 9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with DNA or proteins, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways.
類似化合物との比較
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: A viologen analog with similar structural features but different electronic properties.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: A chelating ligand with similar pyridinyl groups but different core structure.
Uniqueness
9-Methyl-3,6-bis[2-(pyridin-4-yl)ethenyl]-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
特性
CAS番号 |
921610-93-7 |
|---|---|
分子式 |
C27H21N3 |
分子量 |
387.5 g/mol |
IUPAC名 |
9-methyl-3,6-bis(2-pyridin-4-ylethenyl)carbazole |
InChI |
InChI=1S/C27H21N3/c1-30-26-8-6-22(4-2-20-10-14-28-15-11-20)18-24(26)25-19-23(7-9-27(25)30)5-3-21-12-16-29-17-13-21/h2-19H,1H3 |
InChIキー |
PIFIPEPQSAVIPB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C=CC3=CC=NC=C3)C4=C1C=CC(=C4)C=CC5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


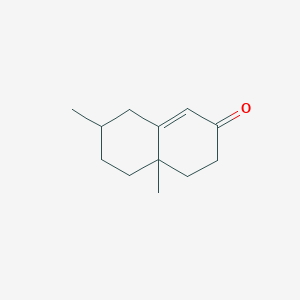
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)

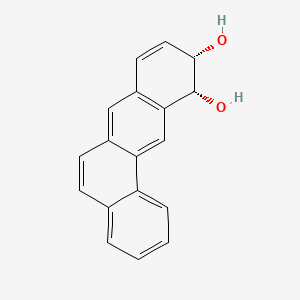

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
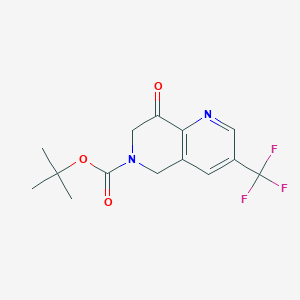
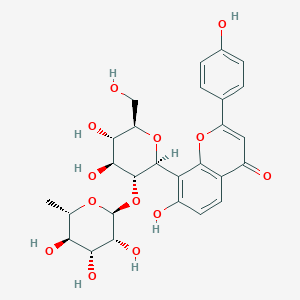
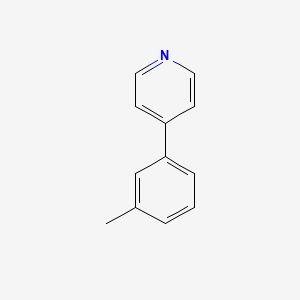
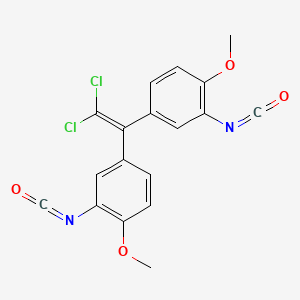
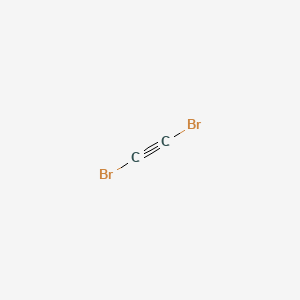
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
